molecular formula C10H13NO3 B1268869 1-(2-Amino-4,5-dimethoxyphenyl)ethanone CAS No. 4101-30-8

1-(2-Amino-4,5-dimethoxyphenyl)ethanone

Cat. No. B1268869
CAS RN: 4101-30-8
M. Wt: 195.21 g/mol
InChI Key: KGKWXEGYKGTMAK-UHFFFAOYSA-N
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Patent
US07732613B2

Procedure details

To a solution of 1-(2-amino-4,5-dimethoxyphenyl)ethanone (9.80 g, 50 mmol, Lancaster Synthesis LTD) in DME (300 mL) at rt was added NaOMe (15.0 g, 278 mmol), and the mixture was stirred for 30 minutes at rt. To this mixture was added ethyl formate (25 mL) dropwise with stirring at rt. After an hour the reaction was quenched by adding aq HCl (50 mL of 2N HCl), stirred for 10 minutes and the precipitate was filtered, washed with a small amount of H2O and EtOAc to obtain the 1st crop of product. To the filtrate solution was added EtOAc (200 mL), the EtOAc layer was separated, the aqueous layer was washed with EtOAc (200 mL), and the combined EtOAc solution was dried over MgSO4, concentrated in vacuo and the residue was triturated with a small amount of CH3OH/EtOAc to obtain the 2nd crop of product. The solids of 1st crop and 2nd crop were combined, mixed with water (100 mL), stirred for 10 minutes, the solid was filtered and dried to obtain the product (9.75 g, 95%) as a white solid. 1H NMR (DMSO-d6) δ 8.50 (s, 1H), 7.75 (d, 1H, J=4.2 Hz), 7.42 (s, 1H), 7.08 (s, 1H), 5.91 (d, 1H, J=4.2 Hz), 3.83 (s, 3H), 3.80 (s, 3H).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13].C[O-].[Na+].[CH:18](OCC)=O.CCOC(C)=O>COCCOC.O>[CH3:11][O:10][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][C:6]=1[O:8][CH3:9])[NH:1][CH:18]=[CH:13][C:12]2=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)OC)OC)C(C)=O
Name
Quantity
15 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring at rt
CUSTOM
Type
CUSTOM
Details
After an hour the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding aq HCl (50 mL of 2N HCl)
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with a small amount of H2O and EtOAc
CUSTOM
Type
CUSTOM
Details
to obtain the 1st crop of product
CUSTOM
Type
CUSTOM
Details
the EtOAc layer was separated
WASH
Type
WASH
Details
the aqueous layer was washed with EtOAc (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined EtOAc solution was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with a small amount of CH3OH/EtOAc
CUSTOM
Type
CUSTOM
Details
to obtain the 2nd crop of product
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2C(C=CNC2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.75 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732613B2

Procedure details

To a solution of 1-(2-amino-4,5-dimethoxyphenyl)ethanone (9.80 g, 50 mmol, Lancaster Synthesis LTD) in DME (300 mL) at rt was added NaOMe (15.0 g, 278 mmol), and the mixture was stirred for 30 minutes at rt. To this mixture was added ethyl formate (25 mL) dropwise with stirring at rt. After an hour the reaction was quenched by adding aq HCl (50 mL of 2N HCl), stirred for 10 minutes and the precipitate was filtered, washed with a small amount of H2O and EtOAc to obtain the 1st crop of product. To the filtrate solution was added EtOAc (200 mL), the EtOAc layer was separated, the aqueous layer was washed with EtOAc (200 mL), and the combined EtOAc solution was dried over MgSO4, concentrated in vacuo and the residue was triturated with a small amount of CH3OH/EtOAc to obtain the 2nd crop of product. The solids of 1st crop and 2nd crop were combined, mixed with water (100 mL), stirred for 10 minutes, the solid was filtered and dried to obtain the product (9.75 g, 95%) as a white solid. 1H NMR (DMSO-d6) δ 8.50 (s, 1H), 7.75 (d, 1H, J=4.2 Hz), 7.42 (s, 1H), 7.08 (s, 1H), 5.91 (d, 1H, J=4.2 Hz), 3.83 (s, 3H), 3.80 (s, 3H).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13].C[O-].[Na+].[CH:18](OCC)=O.CCOC(C)=O>COCCOC.O>[CH3:11][O:10][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][C:6]=1[O:8][CH3:9])[NH:1][CH:18]=[CH:13][C:12]2=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)OC)OC)C(C)=O
Name
Quantity
15 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring at rt
CUSTOM
Type
CUSTOM
Details
After an hour the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding aq HCl (50 mL of 2N HCl)
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with a small amount of H2O and EtOAc
CUSTOM
Type
CUSTOM
Details
to obtain the 1st crop of product
CUSTOM
Type
CUSTOM
Details
the EtOAc layer was separated
WASH
Type
WASH
Details
the aqueous layer was washed with EtOAc (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined EtOAc solution was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with a small amount of CH3OH/EtOAc
CUSTOM
Type
CUSTOM
Details
to obtain the 2nd crop of product
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2C(C=CNC2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.75 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.